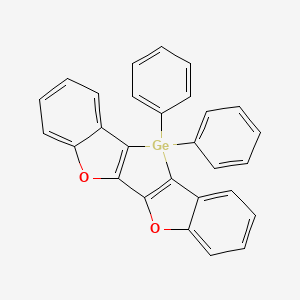
Bis(benzothieno)germole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(benzothieno)germole is a compound that belongs to the class of organogermanium compounds It features a germole core, which is a five-membered ring containing germanium, fused with benzothiophene units
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Stille cross-coupling reaction, where bromodithieno[3,2-b:4,5-c’]germole is coupled with stannylated benzothiophene derivatives . The reaction is usually carried out under inert conditions, such as in an argon atmosphere, and requires a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for bis(benzothieno)germole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Bis(benzothieno)germole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germole oxides.
Reduction: Reduction reactions can convert the germole core to its corresponding germolide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield germole oxides, while substitution reactions can introduce various functional groups onto the benzothiophene units.
科学的研究の応用
Bis(benzothieno)germole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conjugated materials and polymers.
Biology: The compound’s unique electronic properties make it a candidate for studying biological electron transfer processes.
Industry: Used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
作用機序
The mechanism by which bis(benzothieno)germole exerts its effects is primarily related to its electronic structure. The germole core and benzothiophene units create a conjugated system that allows for efficient electron delocalization. This property is crucial for its function in electronic devices, where it can facilitate charge transport and improve device performance. The molecular targets and pathways involved depend on the specific application, such as interacting with electron transport layers in OLEDs or binding to specific biomolecules in biological systems .
類似化合物との比較
Bis(benzothieno)germole can be compared to other similar compounds, such as:
Bis(benzothieno)silole: Similar structure but with silicon instead of germanium. It exhibits different electronic properties due to the difference in atomic size and electronegativity.
Bis(benzothieno)stannole: Contains tin instead of germanium.
The uniqueness of this compound lies in its balance of electronic properties and stability, making it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C28H18GeO2 |
|---|---|
分子量 |
459.1 g/mol |
IUPAC名 |
11,11-diphenyl-3,19-dioxa-11-germapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene |
InChI |
InChI=1S/C28H18GeO2/c1-3-11-19(12-4-1)29(20-13-5-2-6-14-20)25-21-15-7-9-17-23(21)30-27(25)28-26(29)22-16-8-10-18-24(22)31-28/h1-18H |
InChIキー |
UYMUIQSPFMYENZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Ge]2(C3=C(C4=C2C5=CC=CC=C5O4)OC6=CC=CC=C63)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


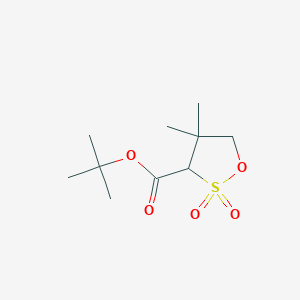
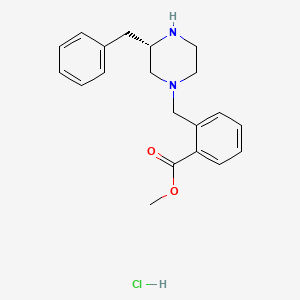
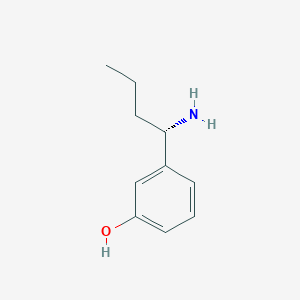
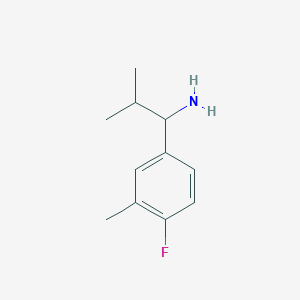

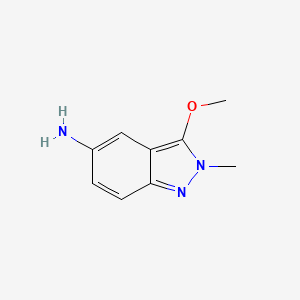

![Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12959651.png)



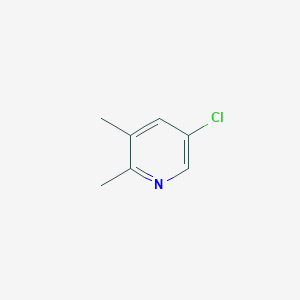
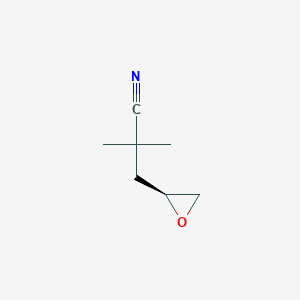
![4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12959690.png)
